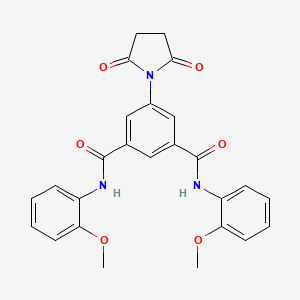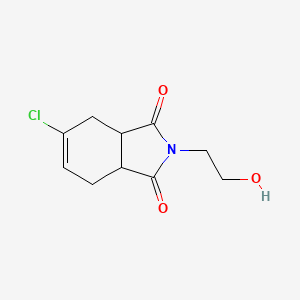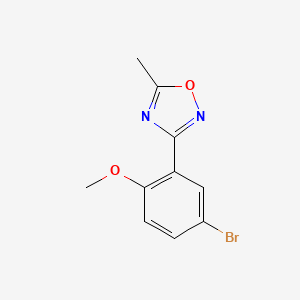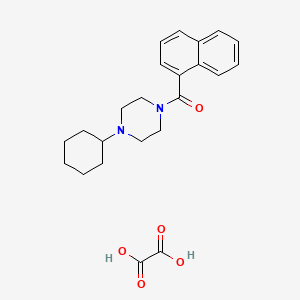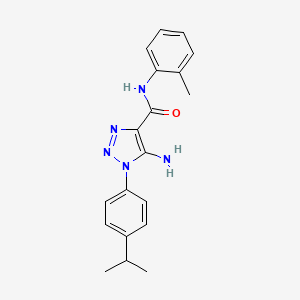![molecular formula C17H11ClIN3OS2 B4954707 N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-iodobenzamide](/img/structure/B4954707.png)
N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-iodobenzamide, also known as CTIB, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. CTIB is a small molecule inhibitor that targets the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and survival.
作用机制
N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-iodobenzamide inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing its activity. CK2 is involved in various cellular processes such as cell growth, proliferation, and survival. By inhibiting CK2, this compound disrupts these processes and induces cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
实验室实验的优点和局限性
One advantage of N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-iodobenzamide is its specificity for CK2, which reduces the likelihood of off-target effects. This compound has also been shown to have good bioavailability and pharmacokinetic properties, making it a potential drug candidate. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
Future research on N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-iodobenzamide could focus on the development of more efficient synthesis methods to improve the overall yield. Additionally, further studies could investigate the potential of this compound as a combination therapy with other chemotherapeutic agents. Furthermore, the effects of this compound on the immune system could be explored, as CK2 has been shown to play a role in immune regulation. Finally, the potential of this compound as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders, could be investigated.
合成方法
N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-iodobenzamide can be synthesized through a multistep process that involves the reaction of various reagents. The first step involves the synthesis of 4-(4-chlorophenyl)-1,3-thiazol-2-amine, which is then reacted with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with 3-iodobenzoyl chloride to form this compound. The overall yield of the synthesis method is around 20%.
科学研究应用
N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-iodobenzamide has been studied extensively in cancer research due to its ability to inhibit CK2, which is overexpressed in various types of cancer. CK2 has been shown to promote cell survival and resistance to chemotherapy, making it an attractive target for cancer therapy. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Furthermore, this compound has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
属性
IUPAC Name |
N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClIN3OS2/c18-12-6-4-10(5-7-12)14-9-25-17(20-14)22-16(24)21-15(23)11-2-1-3-13(19)8-11/h1-9H,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWDXNNFJGEMKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClIN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}-1-propanol](/img/structure/B4954629.png)
![4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B4954656.png)
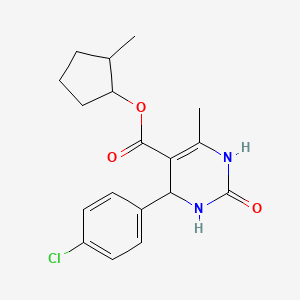

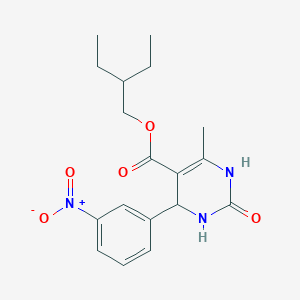
![N-[3-(4-chlorophenoxy)benzyl]-2-(methylthio)aniline](/img/structure/B4954689.png)
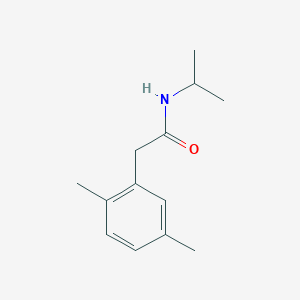
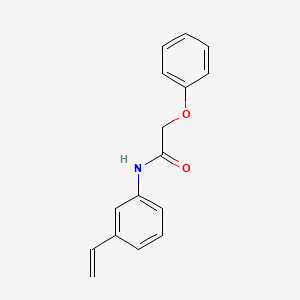
![1-bicyclo[2.2.1]hept-2-yl-4-(4-biphenylylcarbonyl)piperazine](/img/structure/B4954727.png)
